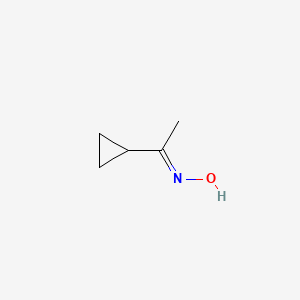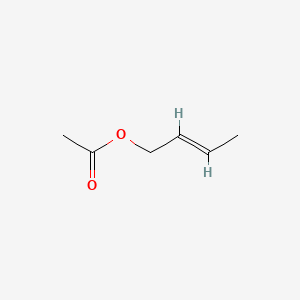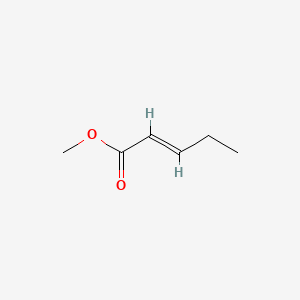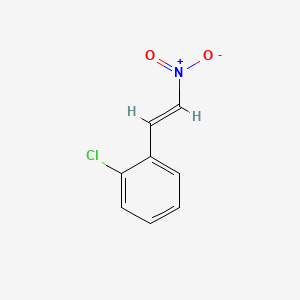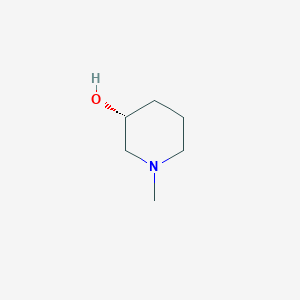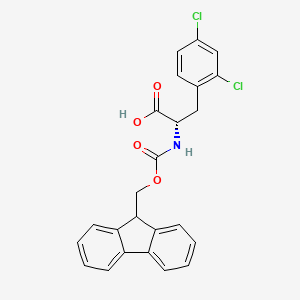
Fmoc-2,4-dichloro-L-phenylalanine
Overview
Description
Fmoc-2,4-dichloro-L-phenylalanine is an amino acid derivative used in proteomics research . It has a molecular weight of 456.32 and a molecular formula of C24H19Cl2NO4 .
Synthesis Analysis
Fmoc-2,4-dichloro-L-phenylalanine is synthesized for use in peptide synthesis . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of Fmoc-2,4-dichloro-L-phenylalanine is represented by the formula C24H19Cl2NO4 . The InChI string is1S/C24H19Cl2NO4/c25-15-10-9-14 (21 (26)12-15)11-22 (23 (28)29)27-24 (30)31-13-20-18-7-3-1-5-16 (18)17-6-2-4-8-19 (17)20/h1-10,12,20,22H,11,13H2, (H,27,30) (H,28,29)/t22-/m0/s1 . Physical And Chemical Properties Analysis
Fmoc-2,4-dichloro-L-phenylalanine is a solid substance . It should be stored at 4° C . Its melting point is between 160-180° C .Scientific Research Applications
Peptide Synthesis
Fmoc-2,4-dichloro-L-phenylalanine is widely used in the field of peptide synthesis. The Fmoc group serves as a temporary protection for the amino group, allowing the stepwise construction of peptide chains. This compound, with its dichloro substitutions, can introduce steric hindrance and electronic effects that are beneficial for studying structure-activity relationships in peptides .
Hydrogel Formation
Research has shown that Fmoc-dipeptides, which include derivatives like Fmoc-2,4-dichloro-L-phenylalanine, can self-assemble into supramolecular nanostructures. These structures can further lead to the formation of hydrogels, which have potential applications in drug delivery and tissue engineering .
Biomedical Applications
Due to its ability to form stable structures, Fmoc-2,4-dichloro-L-phenylalanine can be used to create biocompatible hydrogels. These hydrogels can be optimized for various biomedical applications, including as scaffolds for cell growth or as matrices for controlled drug release .
Proteomics
In proteomics, Fmoc-2,4-dichloro-L-phenylalanine can be utilized to modify peptides and proteins. This modification can help in the study of protein-protein interactions, enzyme kinetics, and other biological processes. It can also aid in the identification and quantification of proteins .
Material Science
The unique properties of Fmoc-2,4-dichloro-L-phenylalanine make it suitable for the development of new materials. Its incorporation into polymers can lead to materials with novel properties, useful in various industrial applications .
Drug Discovery
In drug discovery, the introduction of Fmoc-2,4-dichloro-L-phenylalanine into peptide sequences can result in the development of new compounds with potential therapeutic effects. Its dichloro groups can significantly alter the biological activity of these peptides, making it a valuable tool for medicinal chemists .
Mechanism of Action
Target of Action
Fmoc-2,4-dichloro-L-phenylalanine is primarily used in proteomics research . .
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or modification, but this is speculative and would need to be confirmed by further studies.
Result of Action
properties
IUPAC Name |
(2S)-3-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIMVGROPOKRNA-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426596 | |
| Record name | Fmoc-2,4-dichloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2,4-dichloro-L-phenylalanine | |
CAS RN |
352351-62-3 | |
| Record name | Fmoc-2,4-dichloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352351-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




